(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid
Description
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid is a structurally unique compound characterized by an (E)-configured α,β-unsaturated carboxylic acid backbone and a cyclopropylmethyl-substituted amine group. The cyclopropyl moiety enhances metabolic stability and modulates lipophilicity, while the conjugated double bond in the enoic acid group may serve as a bioisostere for carboxylic acids, influencing solubility and target binding . This compound is of interest in medicinal chemistry, particularly for applications in enzyme inhibition or receptor modulation, though its specific biological targets remain underexplored in publicly available literature.
Properties
IUPAC Name |
(E)-4-(cyclopropylmethylamino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)2-1-5-9-6-7-3-4-7/h1-2,7,9H,3-6H2,(H,10,11)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFDXPTZDNBGPL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CNC/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethylamine with but-2-enoic acid under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a base like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
Pharmacological and Physicochemical Comparisons
- Substituent Effects: Replacing cyclopropylmethyl with cyclohexylmethyl (as in C₁₁H₁₇NO₂) increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Complexity: The target compound’s synthesis likely involves condensation of cyclopropylmethylamine with a preformed enoic acid derivative, contrasting with the multi-step spirocyclic synthesis of COMPOUND 36, which requires high-temperature coupling and chiral resolution .
Biological Activity
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid, also known as a cyclopropylmethyl derivative of but-2-enoic acid, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a cyclopropylmethyl group attached to an amino group, which is further connected to a but-2-enoic acid moiety. The unique combination of these functional groups is believed to impart specific biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit proteases, which are crucial in various biological processes including viral replication and protein degradation.
- Receptor Modulation : It may also interact with certain receptors, modulating their activity and thereby influencing cellular signaling pathways. This modulation can lead to changes in cellular functions such as proliferation and apoptosis.
Antiviral Properties
Recent studies have explored the antiviral potential of this compound against various viral strains. For example, it has shown promise as an inhibitor of hepatitis C virus (HCV) proteases, which are critical for viral replication. In vitro assays demonstrated that compounds with similar structures exhibit low nanomolar potency against HCV variants .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent in conditions characterized by chronic inflammation.
Case Studies and Research Findings
A selection of case studies highlights the biological activity of this compound:
- Study on Enzyme Inhibition :
-
Anti-inflammatory Activity :
- A study evaluated the compound's effects on cytokine production in human cell lines. Results indicated a marked reduction in IL-6 and TNF-alpha levels following treatment with this compound, suggesting its potential utility in inflammatory diseases.
-
In Vivo Studies :
- In vivo models have demonstrated that this compound can reduce inflammation and improve symptoms in models of arthritis and other inflammatory conditions. The mechanism appears to involve modulation of immune cell activity and cytokine release.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure | Biological Activity | Potency |
|---|---|---|---|
| (E)-4-(Cyclopropylmethyl)aminobut-2-enoic acid | Structure | Antiviral, Anti-inflammatory | Low nM |
| Grazoprevir | Similar quinoxaline-based structure | Antiviral | Low nM |
| Glecaprevir | Similar structure | Antiviral | Low nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
